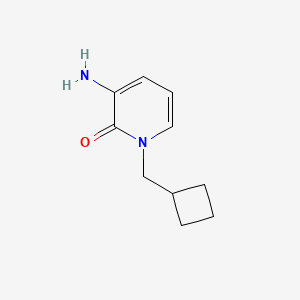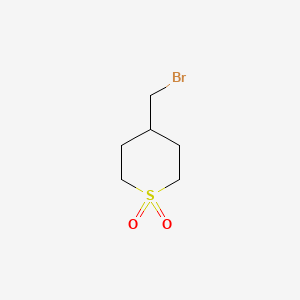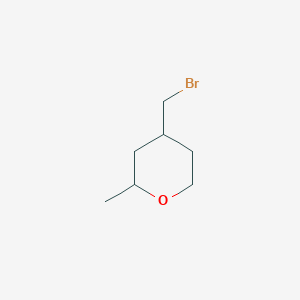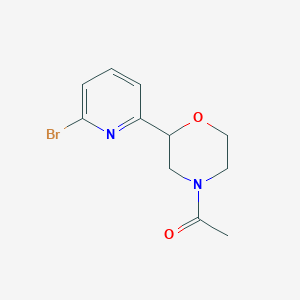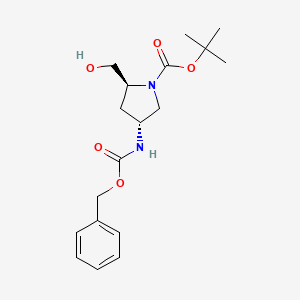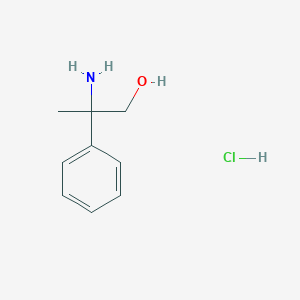
2-氨基-2-苯基丙醇盐酸盐
描述
2-Amino-2-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a white solid that is commonly used in various scientific and industrial applications. This compound is known for its role as a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It is often used as a nasal vasoconstrictor and an appetite suppressant.
科学研究应用
2-Amino-2-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on the sympathetic nervous system and its potential therapeutic applications.
Medicine: It is used in the development of nasal decongestants and appetite suppressants.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用机制
Target of Action
The primary target of 2-Amino-2-phenylpropan-1-ol hydrochloride is the adrenergic receptors . It acts mainly by causing the release of norepinephrine . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight or flight response .
Mode of Action
2-Amino-2-phenylpropan-1-ol hydrochloride: acts as an indirect sympathomimetic . It induces the release of norepinephrine, thereby activating adrenergic receptors . Although originally thought to act as a direct agonist of adrenergic receptors, it was subsequently found to show only weak or negligible affinity for these receptors .
Biochemical Pathways
The activation of adrenergic receptors by 2-Amino-2-phenylpropan-1-ol hydrochloride affects several biochemical pathways. The released norepinephrine binds to adrenergic receptors, triggering a cascade of events that lead to various physiological responses .
Result of Action
The molecular and cellular effects of 2-Amino-2-phenylpropan-1-ol hydrochloride ’s action are primarily due to its interaction with adrenergic receptors and the subsequent release of norepinephrine . This can result in various physiological effects, such as nasal vasoconstriction and appetite suppression .
生化分析
Biochemical Properties
2-Amino-2-phenylpropan-1-ol hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It acts mainly by causing the release of norepinephrine and has direct agonist activity at some adrenergic receptors . This compound interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. Additionally, it interacts with adrenergic receptors, influencing the sympathetic nervous system .
Cellular Effects
2-Amino-2-phenylpropan-1-ol hydrochloride affects various types of cells and cellular processes. It influences cell function by increasing the release of norepinephrine, which in turn affects cell signaling pathways and gene expression . This compound can increase heart rate and blood pressure by stimulating adrenergic receptors. It also impacts cellular metabolism by enhancing the breakdown of glycogen to glucose, providing energy for cellular activities .
Molecular Mechanism
The molecular mechanism of 2-Amino-2-phenylpropan-1-ol hydrochloride involves its action as a selective norepinephrine releasing agent . It binds to adrenergic receptors, causing the release of norepinephrine from nerve terminals. This release leads to the activation of adrenergic receptors on target cells, resulting in various physiological effects. The compound also acts as a dopamine releasing agent, although with lower potency compared to its effect on norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-phenylpropan-1-ol hydrochloride can change over time. The compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained increases in norepinephrine levels, which may affect cellular function and overall physiological responses .
Dosage Effects in Animal Models
The effects of 2-Amino-2-phenylpropan-1-ol hydrochloride vary with different dosages in animal models. At low doses, it can stimulate the release of norepinephrine, leading to increased heart rate and blood pressure . At high doses, it may cause toxic or adverse effects, such as excessive stimulation of the sympathetic nervous system, leading to symptoms like hypertension and tachycardia . Threshold effects have been observed, where a certain dosage is required to elicit a significant physiological response .
Metabolic Pathways
2-Amino-2-phenylpropan-1-ol hydrochloride is involved in metabolic pathways related to the breakdown and synthesis of neurotransmitters . It interacts with enzymes such as monoamine oxidase, which metabolizes norepinephrine and dopamine. The compound’s influence on metabolic flux can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-2-phenylpropan-1-ol hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function, particularly in the nervous system .
Subcellular Localization
The subcellular localization of 2-Amino-2-phenylpropan-1-ol hydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to its physiological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1-phenylpropene. This intermediate is then reduced to 2-amino-1-phenylpropane, which is subsequently converted to 2-Amino-2-phenylpropan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Amino-2-phenylpropan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of catalysts and optimized reaction times are also common in industrial settings.
化学反应分析
Types of Reactions
2-Amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Phenylpropanolamine: Similar in structure and function, used as a decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic agent with similar applications.
Pseudoephedrine: Used as a nasal decongestant, similar in structure to ephedrine.
Amphetamine: A stimulant with a similar structure but different pharmacological effects.
Uniqueness
2-Amino-2-phenylpropan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual role as a sympathomimetic agent and a versatile chemical intermediate makes it valuable in both research and industrial applications.
属性
IUPAC Name |
2-amino-2-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKXDKAZQFCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-40-2 | |
| Record name | 2-amino-2-phenylpropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


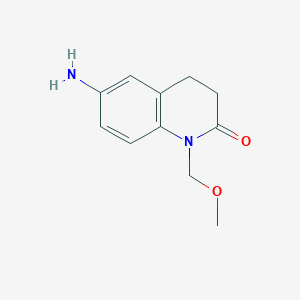
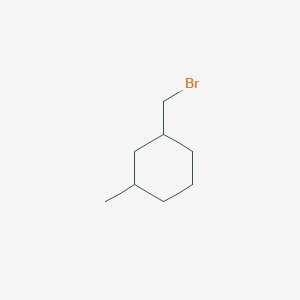

amine](/img/structure/B1376191.png)
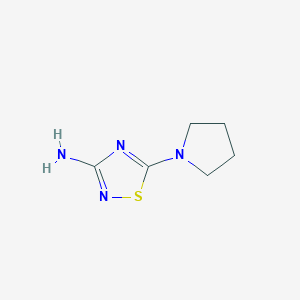
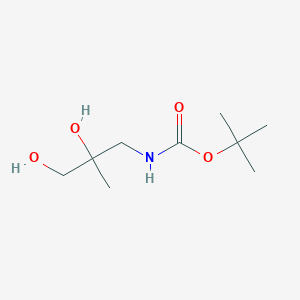
![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)
